molecular formula C10H14O B14405552 (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one CAS No. 87995-00-4

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one

Katalognummer: B14405552
CAS-Nummer: 87995-00-4
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: ZCOJGOTXMBOJHI-WPRPVWTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is a bicyclic organic compound with a unique structure that includes a hexahydroindenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. One common approach is the reaction of a diene with a dienophile under controlled conditions to form the hexahydroindenone core . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the hexahydroindenone core, such as alcohols, ketones, and substituted indenones. These products can be further utilized in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

87995-00-4

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

(3aR,7aR)-3-methyl-1,3a,4,6,7,7a-hexahydroinden-5-one

InChI

InChI=1S/C10H14O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h2,8,10H,3-6H2,1H3/t8-,10-/m0/s1

InChI-Schlüssel

ZCOJGOTXMBOJHI-WPRPVWTQSA-N

Isomerische SMILES

CC1=CC[C@@H]2[C@H]1CC(=O)CC2

Kanonische SMILES

CC1=CCC2C1CC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.